molecular formula C20H19F3N2OS B2952285 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide CAS No. 2034464-75-8

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2952285
CAS No.: 2034464-75-8
M. Wt: 392.44
InChI Key: SBRWGMXOULDPEV-UHFFFAOYSA-N
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Description

This compound features a benzothiophene core linked via a dimethylaminoethyl chain to a 2-(trifluoromethyl)benzamide group. The benzothiophene moiety contributes aromaticity and lipophilicity, while the dimethylamino group introduces basicity, enhancing solubility in acidic environments. The trifluoromethyl (CF₃) substituent on the benzamide is a common pharmacophore known to improve metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2OS/c1-25(2)17(15-12-27-18-10-6-4-7-13(15)18)11-24-19(26)14-8-3-5-9-16(14)20(21,22)23/h3-10,12,17H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRWGMXOULDPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-mercaptobenzoic acid with acetic anhydride to form benzothiophene. This intermediate is then subjected to a series of reactions to introduce the dimethylaminoethyl group and the trifluoromethyl-substituted benzamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of the target compound with structurally related analogs:

Compound Name Key Functional Groups Molecular Weight Applications/Notes References
N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide Benzothiophene, dimethylaminoethyl, CF₃-benzamide ~450 (estimated) Research chemical (potential therapeutic/agrochemical use)
N-{2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl}-3-(trifluoromethyl)benzamide Indole, dimethylaminophenyl, CF₃-benzamide 453.508 Not specified; indole suggests CNS activity potential
2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide Ethoxy-linked dimethylamino, CF₃-benzamide Not provided Ethoxy group may enhance hydrophilicity; structural analog for drug discovery
Nitazoxanide (2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide) Nitro-thiazole, benzamide 307.28 Antiparasitic agent; nitro group aids redox activity
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide, CF₃-phenoxy 394.3 Herbicide; pyridine and CF₃ enhance herbicidal activity

Key Findings:

Benzothiophene vs. Indole derivatives, however, are more commonly associated with CNS-targeting drugs .

Dimethylamino Group: The dimethylaminoethyl chain in the target compound distinguishes it from ethoxy-linked analogs (), which may alter solubility and pharmacokinetics.

Trifluoromethyl Substitution : The CF₃ group is a shared feature across multiple compounds (), underscoring its role in enhancing stability and target affinity.

Applications : While the target compound lacks explicit application data, structural parallels to nitazoxanide (antiparasitic) and diflufenican (herbicide) suggest versatility in design for diverse biological targets .

Research Implications

  • Therapeutic Potential: The dimethylamino and CF₃ groups position the compound as a candidate for optimization in drug discovery, particularly for CNS or antiparasitic applications.
  • Agrochemical Relevance : The CF₃-benzamide scaffold is prevalent in herbicides (e.g., diflufenican), suggesting possible agrochemical utility .
  • Synthetic Challenges : The benzothiophene core may require specialized synthetic routes compared to indole or thiazole derivatives, as seen in and .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to synthesize existing research findings regarding its pharmacological profile, including antitumor and antimicrobial properties, as well as its mechanisms of action.

  • Molecular Formula : C23H22F3N2O
  • Molecular Weight : 422.5 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance, derivatives of benzothiophene have been shown to inhibit the proliferation of various cancer cell lines. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis.

Case Study:
A study demonstrated that a related compound exhibited an IC50 value of 6.26 μM against HCC827 cells, indicating potent antitumor effects compared to higher IC50 values in 3D assays, suggesting a more effective interaction in two-dimensional cell cultures .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown antimicrobial properties. The presence of specific functional groups enhances its ability to interact with bacterial membranes and inhibit growth.

Research Findings:
Compounds with similar structural features have shown significant antibacterial activity, particularly against Gram-positive bacteria. The binding affinity to DNA has also been noted, where these compounds tend to bind within the minor groove, potentially interfering with replication processes .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : It can activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : Inhibition of key enzymes involved in cellular metabolism and proliferation has been observed, particularly in cancerous cells.

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (μM)Reference
AntitumorHCC8276.26
AntimicrobialStaphylococcus aureusNot specified

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